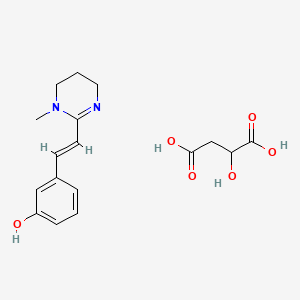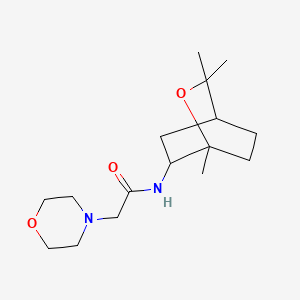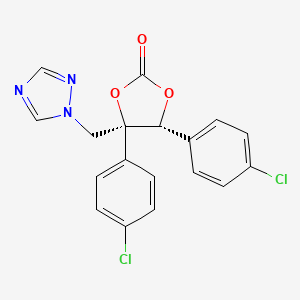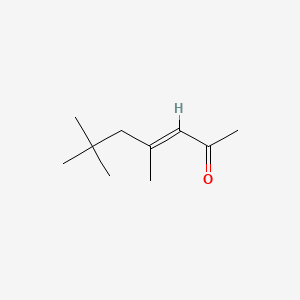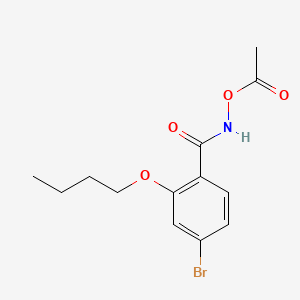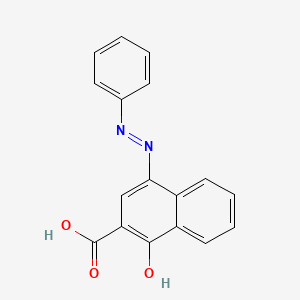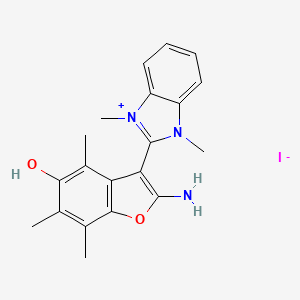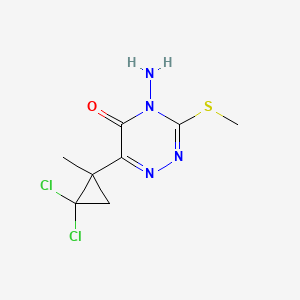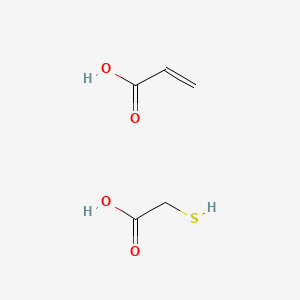
2-Propenoic acid, telomer with mercaptoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, telomer with mercaptoacetic acid, involves the telomerization reaction between 2-Propenoic acid and mercaptoacetic acid. The reaction typically occurs under controlled conditions, including specific temperatures and catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality and yield. The process involves the use of high-purity reactants and advanced purification techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, telomer with mercaptoacetic acid, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted derivatives .
Scientific Research Applications
2-Propenoic acid, telomer with mercaptoacetic acid, has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various polymers and copolymers, which have applications in coatings, adhesives, and sealants.
Biology: The compound is used in the development of biomaterials and drug delivery systems due to its biocompatibility and functional versatility.
Medicine: It is explored for its potential in creating hydrogels for wound healing and tissue engineering.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, telomer with mercaptoacetic acid, involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with various substrates, leading to the modification of their chemical properties. This interaction is crucial in applications such as polymerization and drug delivery, where the compound’s reactivity and functional groups play a significant role .
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, sodium salt, telomer with mercaptoacetic acid
- 2-Propenoic acid, polymer with 2-Propenoate C16-18 alkyl esters, telomer with mercaptoacetic acid
Uniqueness
2-Propenoic acid, telomer with mercaptoacetic acid, stands out due to its unique combination of properties, including its reactivity, biocompatibility, and versatility in various applications. Compared to similar compounds, it offers distinct advantages in terms of its ability to form stable polymers and its potential in biomedical applications .
Properties
CAS No. |
35641-11-3 |
|---|---|
Molecular Formula |
C5H8O4S |
Molecular Weight |
164.18 g/mol |
IUPAC Name |
prop-2-enoic acid;2-sulfanylacetic acid |
InChI |
InChI=1S/C3H4O2.C2H4O2S/c1-2-3(4)5;3-2(4)1-5/h2H,1H2,(H,4,5);5H,1H2,(H,3,4) |
InChI Key |
FOFUVCXUPBYFGY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)O.C(C(=O)O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



